molecular formula C20H20N2O6 B2591867 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 955241-61-9

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2591867
CAS No.: 955241-61-9
M. Wt: 384.388
InChI Key: JJVPIDIXXKNEHS-UHFFFAOYSA-N
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Description

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound that features a unique structure combining a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and an o-tolyloxy group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the oxazolidinone ring: This step often involves the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Coupling of the oxazolidinone with the benzo[d][1,3]dioxole: This is usually done via a nucleophilic substitution reaction.

    Introduction of the o-tolyloxy group: This final step can be accomplished through etherification reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazolidinone ring and the o-tolyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(p-tolyloxy)acetamide
  • N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(m-tolyloxy)acetamide

Uniqueness

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-13-4-2-3-5-16(13)25-11-19(23)21-9-15-10-22(20(24)28-15)14-6-7-17-18(8-14)27-12-26-17/h2-8,15H,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVPIDIXXKNEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2CN(C(=O)O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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